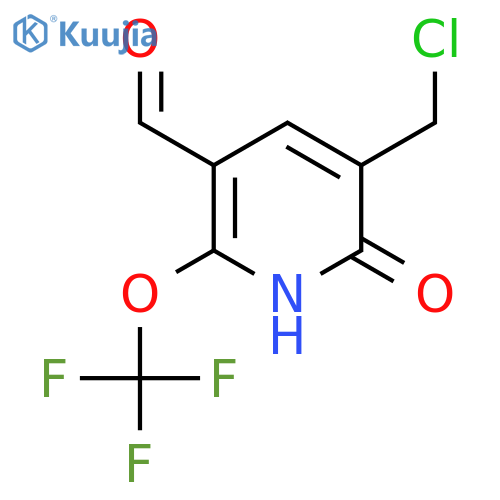

Cas no 1804355-15-4 (3-(Chloromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxaldehyde)

3-(Chloromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-(Chloromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxaldehyde

-

- インチ: 1S/C8H5ClF3NO3/c9-2-4-1-5(3-14)7(13-6(4)15)16-8(10,11)12/h1,3H,2H2,(H,13,15)

- InChIKey: YTVHKPWPEJUUQE-UHFFFAOYSA-N

- ほほえんだ: ClCC1C(NC(=C(C=O)C=1)OC(F)(F)F)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 387

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 55.4

3-(Chloromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029092900-1g |

3-(Chloromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxaldehyde |

1804355-15-4 | 97% | 1g |

$1,519.80 | 2022-04-02 |

3-(Chloromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxaldehyde 関連文献

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

7. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

3-(Chloromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxaldehydeに関する追加情報

Introduction to 3-(Chloromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxaldehyde (CAS No. 1804355-15-4)

3-(Chloromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxaldehyde is a highly versatile and structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 1804355-15-4, this compound represents a critical intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. The presence of multiple functional groups, including a chloromethyl, a hydroxy, and a trifluoromethoxy substituent on a pyridine core, endows it with unique reactivity and binding properties that make it an invaluable tool for drug discovery.

The compound's structure is characterized by a pyridine ring substituted at the 3-position with a chloromethyl group, which is known for its ability to participate in nucleophilic addition reactions. This feature is particularly useful in constructing more complex molecular architectures through condensation reactions with nucleophiles such as amines or thiols. Additionally, the 2-position hydroxyl group introduces polarity and potential hydrogen bonding capabilities, while the 6-position trifluoromethoxy group enhances lipophilicity and metabolic stability, which are crucial factors in drug design.

In recent years, the pharmaceutical industry has increasingly focused on developing small molecule inhibitors targeting protein-protein interactions (PPIs) due to their role in numerous diseases, including cancer and neurodegenerative disorders. The pyridine scaffold in 3-(Chloromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxaldehyde provides an excellent platform for designing molecules that can modulate PPIs. For instance, studies have demonstrated that pyridine-based compounds can interact with specific pockets on target proteins, thereby disrupting aberrant signaling pathways.

One of the most compelling applications of this compound is in the development of novel therapeutic agents for neurological diseases. The trifluoromethoxy group, in particular, has been shown to improve blood-brain barrier penetration, a critical factor for treating central nervous system (CNS) disorders. Researchers have leveraged the reactivity of the chloromethyl group to attach pharmacophores that selectively bind to neurotransmitter receptors or ion channels implicated in conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies indicate that derivatives of this compound exhibit promising activity in reducing amyloid-beta aggregation, a hallmark pathological feature of Alzheimer's disease.

The hydroxyl group at the 2-position also plays a pivotal role in modulating the pharmacokinetic properties of derived compounds. Hydroxylated pyridines are known to exhibit enhanced solubility in aqueous environments while maintaining sufficient lipophilicity for effective cellular uptake. This balance is essential for achieving therapeutic efficacy without compromising safety profiles. Furthermore, the presence of both hydroxyl and trifluoromethoxy groups allows for further derivatization via etherification or esterification reactions, expanding the chemical space available for drug development.

Recent advances in computational chemistry have enabled more efficient screening of potential drug candidates derived from 3-(Chloromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxaldehyde. Molecular docking simulations have identified several promising scaffolds that interact with high affinity with enzymes such as kinases and phosphodiesterases involved in inflammatory pathways. These findings align with growing evidence that targeting inflammation through modulating enzymatic activity can lead to effective treatments for chronic diseases like rheumatoid arthritis and inflammatory bowel disease.

The synthesis of this compound involves multi-step organic transformations that highlight its synthetic utility. The core pyridine ring can be constructed via palladium-catalyzed cross-coupling reactions or through cyclization of appropriate precursors. The introduction of the chloromethyl group typically proceeds via chlorination followed by methylation or direct functionalization of an existing methyl ether under acidic conditions. The hydroxyl and trifluoromethoxy groups are often installed through nucleophilic aromatic substitution or direct fluorination methods using electrophilic fluorinating agents.

In conclusion, 3-(Chloromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxaldehyde (CAS No. 1804355-15-4) stands as a cornerstone intermediate in modern medicinal chemistry. Its unique structural features enable the design of novel therapeutics targeting diverse diseases, particularly those involving aberrant protein-protein interactions or inflammatory pathways. As research continues to uncover new biological targets and synthetic methodologies, this compound will undoubtedly remain at the forefront of drug discovery efforts aimed at improving human health.

1804355-15-4 (3-(Chloromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxaldehyde) 関連製品

- 2137756-15-9(3-Azetidinemethanol, α-(2-amino-1-methylethyl)-α-ethyl-)

- 5507-44-8(Diethoxymethylvinylsilane)

- 1209157-55-0(8-methoxy-2-oxo-N-1-(thiophen-2-yl)propan-2-yl-2H-chromene-3-carboxamide)

- 2093164-42-0(tert-butyl N-3-(sulfamoylmethyl)phenylcarbamate)

- 1804741-83-0(6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid)

- 2228863-62-3(3-(5-bromo-2-fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine)

- 1448130-08-2(2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide)

- 1361645-16-0(3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl)

- 2098024-13-4(2-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-ol)

- 2172066-32-7(4,4-difluoro-1-1-(hydroxymethyl)-2-methylcyclopropylcyclohexan-1-ol)